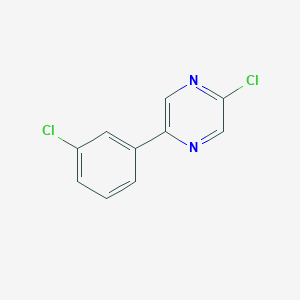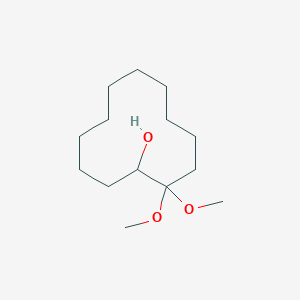
2,2-Dimethoxycyclododecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxycyclododecan-1-ol is an organic compound belonging to the class of alcohols It features a cyclododecane ring with two methoxy groups attached to the second carbon and a hydroxyl group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxycyclododecan-1-ol typically involves the reaction of cyclododecanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by further reaction with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
2,2-Dimethoxycyclododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone or cyclododecanal.
Reduction: Formation of cyclododecane.
Substitution: Formation of various substituted cyclododecanes depending on the reagents used.
科学的研究の応用
2,2-Dimethoxycyclododecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of cyclic alcohols on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethoxycyclododecan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
類似化合物との比較
Similar Compounds
Cyclododecanol: Lacks the methoxy groups, making it less soluble in organic solvents.
2,2-Dimethoxycyclohexanol: Smaller ring size, leading to different chemical properties.
2,2-Dimethoxycyclooctanol: Intermediate ring size with distinct reactivity.
Uniqueness
2,2-Dimethoxycyclododecan-1-ol is unique due to its large ring size and the presence of two methoxy groups, which confer specific solubility and reactivity characteristics. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90054-93-6 |
|---|---|
分子式 |
C14H28O3 |
分子量 |
244.37 g/mol |
IUPAC名 |
2,2-dimethoxycyclododecan-1-ol |
InChI |
InChI=1S/C14H28O3/c1-16-14(17-2)12-10-8-6-4-3-5-7-9-11-13(14)15/h13,15H,3-12H2,1-2H3 |
InChIキー |
BHNXJGCOCWBNQZ-UHFFFAOYSA-N |
正規SMILES |
COC1(CCCCCCCCCCC1O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
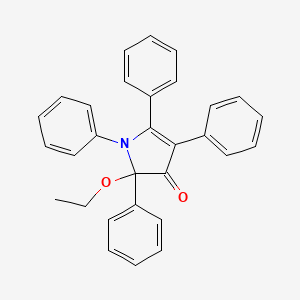
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
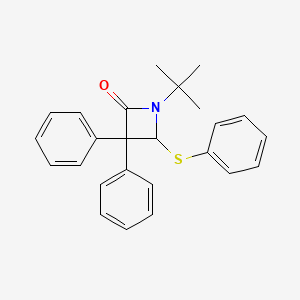
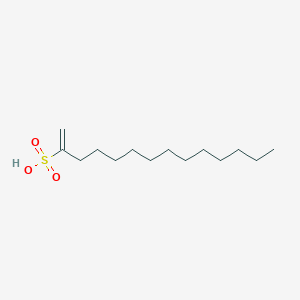
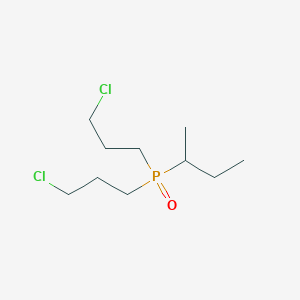
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
